8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid
Overview
Description
Synthesis Analysis
Several derivatives of 8-hydroxy-6-methyl-1,6-naphthyridin-5 (6H)-one-7-carboxylic acid alkyl esters have been synthesized from acyclic precursors. In addition, Eu(III) complexes with tridentate ligands, such as 8-hydroxy-1,5-naphthyridine-2-carboxylic acid, have been prepared by the “self-assembly” of the ligand, NaOH, and EuCl3·6H2O in a ratio of 3:3:1 in methanol .Molecular Structure Analysis
The molecular structure of 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid is characterized by two fused pyridine rings with different mutual arrangements of nitrogen atoms . The InChI code for this compound is 1S/C9H6N2O3.ClH/c12-8-7-5 (2-1-3-10-7)6 (4-11-8)9 (13)14;/h1-4H, (H,11,12) (H,13,14);1H .Chemical Reactions Analysis
Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Physical And Chemical Properties Analysis
The physical form of 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid is a powder . The molecular weight of the hydrochloride form of this compound is 226.62 .Scientific Research Applications
Spectroscopic and Theoretical Studies
Solvatochromism and Stability Analysis : Santo et al. (2003) studied the solvatochromism in derivatives of 1,6- and 1,7-naphthyridines, including 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester. They analyzed the relative stabilities of isomers and their interaction with different solvents, observing intramolecular hydrogen-bonded structures and temperature effects on absorption bands (Santo et al., 2003).
Synthesis from Acyclic Precursors : Blanco et al. (1999) synthesized several derivatives of 8-hydroxy-6-methyl-1,6-naphthyridin-5(6H)-one-7-carboxylic acid alkyl esters from acyclic precursors. This study discussed the spectroscopic properties of these compounds, confirming the proposed structures (Blanco et al., 1999).
Biomedical Applications
- Potential in Cancer Therapeutics : Zeng et al. (2012) explored the use of 8-hydroxy-[1,6]naphthyridines as a scaffold for cancer therapeutics. They synthesized a series of 1,6-naphthyridine-7-carboxamides with various substitutions, noting their potent inhibition in HIV-1 integrase and cytotoxicity in cancer cell lines (Zeng et al., 2012).
Luminescent Properties
- Europium(III) Complexes for Bioimaging : Wei et al. (2016) designed and synthesized water-soluble and highly luminescent Europium(III) complexes based on 8-hydroxy-1,5-naphthyridine-2-carboxylic acid. These complexes showed strong luminescence in aqueous solution, potential for bioimaging applications, and sensitive pH response behavior (Wei et al., 2016).
Safety And Hazards
The safety information for 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While the specific future directions for 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid are not explicitly mentioned in the retrieved sources, it’s worth noting that 1,8-naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . This suggests potential future research directions in exploring the biological activities and applications of 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid and its derivatives.
properties
IUPAC Name |
8-oxo-7H-1,7-naphthyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-7-5(2-1-3-10-7)6(4-11-8)9(13)14/h1-4H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDHUTDNQWEIQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC=C2C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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